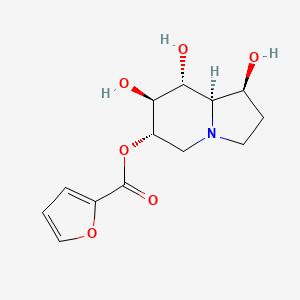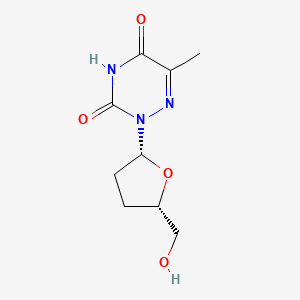
3'-Deoxy-6-azathymidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Deoxy-6-azathymidine is a synthetic nucleoside analog derived from thymidine. It is characterized by the replacement of the 6th carbon atom in the thymidine molecule with a nitrogen atom, resulting in a unique structure that has shown significant biological activity, particularly in antiviral research .
Métodos De Preparación
The synthesis of 3’-Deoxy-6-azathymidine involves several steps. One common method includes the reaction of dimethylchloromethyleneammonium chloride with the 2’,3’,5’-tri-O-acyl derivatives of uridine and 6-azauridine . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
3’-Deoxy-6-azathymidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms .
Aplicaciones Científicas De Investigación
3’-Deoxy-6-azathymidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its interactions with various enzymes and nucleic acids.
Mecanismo De Acción
The mechanism of action of 3’-Deoxy-6-azathymidine involves its incorporation into viral DNA, where it acts as a chain terminator. This prevents the elongation of the viral DNA strand, thereby inhibiting viral replication. The compound targets viral DNA polymerase and other enzymes involved in nucleic acid synthesis .
Comparación Con Compuestos Similares
3’-Deoxy-6-azathymidine can be compared with other nucleoside analogs such as:
6-Azathymidine: Similar in structure but lacks the deoxy modification.
3’-Deoxy-4’-azathymidine: Another analog with a different substitution pattern.
6-Azacytidine: A related compound with significant antiviral activity.
The uniqueness of 3’-Deoxy-6-azathymidine lies in its specific modifications, which confer distinct biological properties and make it a valuable tool in antiviral research .
Propiedades
Número CAS |
129454-21-3 |
|---|---|
Fórmula molecular |
C9H13N3O4 |
Peso molecular |
227.22 g/mol |
Nombre IUPAC |
2-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C9H13N3O4/c1-5-8(14)10-9(15)12(11-5)7-3-2-6(4-13)16-7/h6-7,13H,2-4H2,1H3,(H,10,14,15)/t6-,7+/m0/s1 |
Clave InChI |
OPMYUIBNAPLLAM-NKWVEPMBSA-N |
SMILES isomérico |
CC1=NN(C(=O)NC1=O)[C@H]2CC[C@H](O2)CO |
SMILES canónico |
CC1=NN(C(=O)NC1=O)C2CCC(O2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


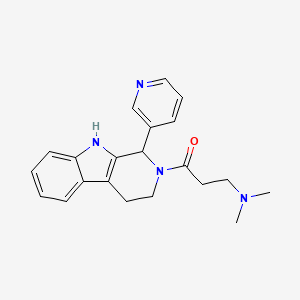
![2-{4-[(2S)-2-[({[(1S)-1-Carboxy-2-phenylethyl]amino}carbonyl)amino]-3-oxo-3-(pentylamino)propyl]phenoxy}malonic acid](/img/structure/B12799699.png)
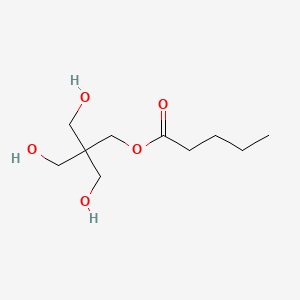
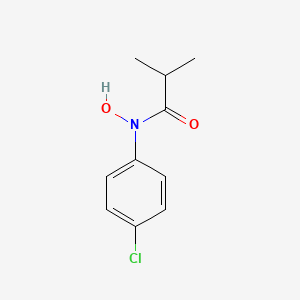
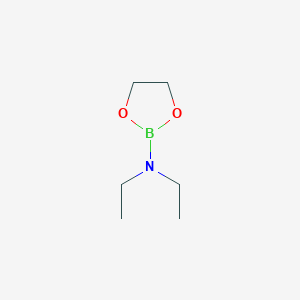
![(2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol](/img/structure/B12799725.png)
![4-[1-(4-dimethylaminophenyl)-2-phenyl-ethenyl]-N,N-dimethyl-aniline](/img/structure/B12799726.png)
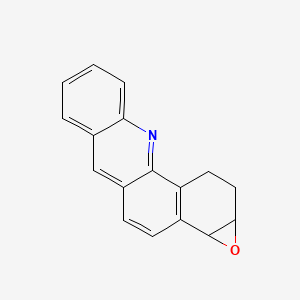
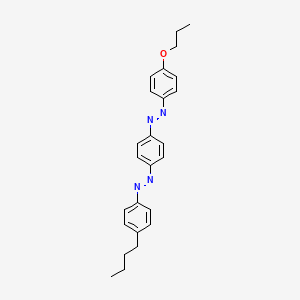
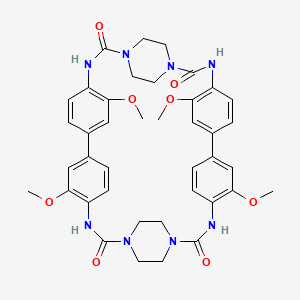
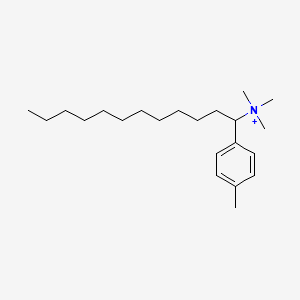
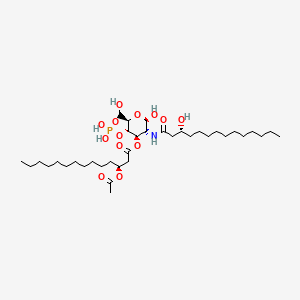
![9-pyridin-4-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12799772.png)
